molecular formula C29H36F3N3O5 B607726 Gra EX-25

Gra EX-25

Cat. No. B607726
M. Wt: 563.6 g/mol
InChI Key: BZXMLCVDKDXRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRA Ex-25 is a chemical compound known for its role as an inhibitor of the glucagon receptor.

Scientific Research Applications

GRA Ex-25 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glucagon receptor inhibition and related chemical pathways.

    Biology: Investigated for its effects on cellular processes involving glucagon receptors.

    Medicine: Explored for its potential therapeutic applications in managing diabetes by reducing blood glucose levels.

    Industry: Utilized in the development of new drugs targeting glucagon receptors and related metabolic pathways.

Mechanism of Action

GRA Ex-25 exerts its effects by binding to the glucagon receptor, thereby inhibiting its activity. This inhibition reduces the glucagon-induced increase in blood glucose levels. The molecular targets include the glucagon receptor on liver cells, which plays a crucial role in regulating glucose production and release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRA Ex-25 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

GRA Ex-25 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

    GRA Ex-24: Another glucagon receptor inhibitor with slightly different binding affinities and pharmacokinetic properties.

    GRA Ex-26: A compound with similar inhibitory effects but different chemical structure and potency.

Uniqueness

GRA Ex-25 is unique due to its high affinity for both rat and human glucagon receptors, with IC50 values of 56 and 55 nanomolar, respectively . This makes it a potent inhibitor with significant potential for therapeutic applications in diabetes management.

properties

IUPAC Name

3-[[4-[[(4-tert-butylcyclohexyl)-[[4-(trifluoromethoxy)phenyl]carbamoyl]amino]methyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36F3N3O5/c1-28(2,3)21-8-12-23(13-9-21)35(27(39)34-22-10-14-24(15-11-22)40-29(30,31)32)18-19-4-6-20(7-5-19)26(38)33-17-16-25(36)37/h4-7,10-11,14-15,21,23H,8-9,12-13,16-18H2,1-3H3,(H,33,38)(H,34,39)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXMLCVDKDXRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N(CC2=CC=C(C=C2)C(=O)NCCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.